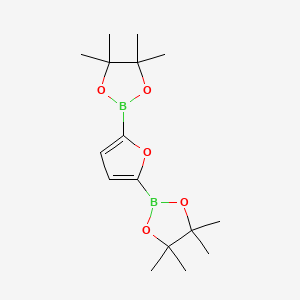
2,5-Dichloropyridine-4-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloropyridine-4-boronic acid is a chemical compound with the molecular formula C5H4BCl2NO2 . It is a heteroaryl boronic acid and undergoes cross-coupling reactions with arylboronic acids .
Synthesis Analysis
The synthesis of 2,5-Dichloropyridine-4-boronic acid involves cross-coupling reactions with arylboronic acids . This process typically uses a catalyst such as [1,4-bis-(diphenylphosphine)butane]palladium (II) dichloride . The Suzuki–Miyaura coupling is a commonly used method for these types of reactions .Molecular Structure Analysis
The molecular structure of 2,5-Dichloropyridine-4-boronic acid is represented by the formula C5H4BCl2NO2 . Its molecular weight is 191.81 .Chemical Reactions Analysis
2,5-Dichloropyridine-4-boronic acid undergoes cross-coupling reactions with arylboronic acids . This reaction is facilitated by the presence of a catalyst, typically [1,4-bis-(diphenylphosphine)butane]palladium (II) dichloride .Physical And Chemical Properties Analysis
2,5-Dichloropyridine-4-boronic acid is a solid substance . It has a molecular weight of 191.81 and is soluble in methanol . Its melting point is 202°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyridinyl Boronic Acids and Esters
This compound is used in the synthesis of 6-halo-pyridin-3-yl boronic acids and esters, which are valuable intermediates in organic synthesis and pharmaceutical research .
Cross-Coupling Reactions
It undergoes cross-coupling reactions with arylboronic acids, facilitated by catalysts like palladium(II) dichloride complexes, to form various biaryl structures . These reactions are fundamental in creating complex molecules for drug development.
Sensing Applications
Boronic acids, including derivatives like 2,5-Dichloropyridine-4-boronic acid, have been studied for their potential in sensing applications, particularly for detecting cis-diols and improving selectivity towards specific analytes .
Catalysis
They may serve as catalysts or co-catalysts in various chemical reactions due to their unique chemical properties.
Wirkmechanismus
Target of Action
The primary target of 2,5-Dichloropyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
2,5-Dichloropyridine-4-boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is used in the synthesis of 6-halo-pyridin-3-yl boronic acids and esters .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is solid at room temperature . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
The result of the action of 2,5-Dichloropyridine-4-boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds .
Action Environment
The action of 2,5-Dichloropyridine-4-boronic acid is influenced by environmental factors such as temperature and the presence of other reactants . It’s recommended to store the compound in a cool, dark place below 15°C . The compound is also known to cause skin and eye irritation, and may cause respiratory irritation .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2,5-dichloropyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BCl2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJJMDOFMZCRST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1Cl)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BCl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479301 |
Source


|
| Record name | 2,5-Dichloropyridine-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
847664-64-6 |
Source


|
| Record name | 2,5-Dichloropyridine-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,5-dichloropyridin-4-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














